molecular formula C11H17NO B8565812 2-[(1-Phenylethyl)amino]propan-1-ol

2-[(1-Phenylethyl)amino]propan-1-ol

Cat. No.: B8565812
M. Wt: 179.26 g/mol
InChI Key: VNGAWCOCKZNZIP-UHFFFAOYSA-N
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Description

2-[(1-Phenylethyl)amino]propan-1-ol is a propanolamine derivative featuring a phenylethylamine moiety. Compounds within this structural family are of significant interest in medicinal chemistry and pharmacological research as potential intermediates for the synthesis of more complex molecules. The structure combines an ethanolamine backbone, a common feature in many biologically active compounds, with a chiral center that could be critical for stereospecific interactions. Researchers are exploring such molecules for their potential as building blocks in developing novel ligands for various biological targets. The physical and chemical properties, including solubility, stability, and spectral data, should be characterized by the researcher prior to use. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for use in humans, animals, or as a diagnostic agent. All necessary safety protocols must be followed, and researchers should consult the safety data sheet (SDS) before handling.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(1-phenylethylamino)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-9(8-13)12-10(2)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3

InChI Key

VNGAWCOCKZNZIP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol ()

Structural Differences :

  • Amino Group: 1-Methylethyl (isopropyl) instead of phenylethyl.
  • Phenoxy Substituent: A 2-propenyl (allyl) group attached to the phenoxy ring. Key Implications:
  • Applications: Likely investigated as a β-adrenergic receptor ligand due to structural resemblance to propranolol analogs .

2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol ()

Structural Differences :

  • Backbone: A methyl group at the C2 position of propanol creates a tertiary alcohol.
  • Amino Group: 1-Phenylpropyl instead of phenylethyl. Key Implications:
  • The extended phenylpropyl chain increases steric bulk, possibly altering substrate-enzyme interactions or metabolic pathways.
    Safety Profile : Classified for restricted R&D use due to undefined hazards, emphasizing the need for specialized handling .

1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol ()

Structural Differences :

  • Phenyl Substituent : A benzyloxy group at the para position of the phenyl ring.
  • Amino Group: Primary amine (-NH₂) instead of a secondary amine. Key Implications:
  • The primary amine may confer higher reactivity in condensation or acylation reactions compared to secondary amines.
    Safety Data : Requires precautions for inhalation exposure, suggesting respiratory irritancy .

Data Table: Comparative Overview

Compound Name Substituents Key Functional Groups Safety/Handling Notes Potential Applications Reference
This compound Phenylethylamino, primary alcohol Secondary amine, propanol Not specified in evidence Chiral intermediates, pharma
1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol Isopropylamino, allyl-phenoxy, secondary alcohol Secondary amine, phenoxy ether Pharmaceutical synthesis guidelines β-blocker analogs
2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol Phenylpropylamino, tertiary alcohol Tertiary alcohol, secondary amine Restricted R&D use, hazardous Experimental intermediates
1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol Benzyloxy-phenyl, primary amine Primary amine, tertiary alcohol Inhalation precautions required Reactive intermediates

Research Findings and Implications

  • Solubility: The primary alcohol in this compound may confer higher aqueous solubility than the tertiary alcohol in ’s compound .

Preparation Methods

Catalytic Hydrogenation with Raney Nickel

The most widely documented method involves reductive amination of (R)-(-)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel under hydrogen pressure. Hoover and Hass demonstrated that a two-phase benzene-water system at 50 psi H₂ and 60–80°C achieves 30–33% yields. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Solvent SystemBenzene-WaterPrevents dimerization
Ammonia Concentration25% (w/w)Minimizes side products
Catalyst Reuse2 cycles + 10% makeupMaintains 90% activity

This method’s scalability was confirmed in a 106 g substrate trial, producing 29.47 g of product with consistent enantiomeric purity. Competing pathways, such as over-reduction to secondary amines, are suppressed by maintaining pH 5.5 during workup.

Electrochemical Synthesis

Alternative approaches employ electrochemical reductive amination of acetophenone derivatives. While less commonly reported, this method eliminates the need for pressurized H₂, instead using a platinum cathode in ethanol/ammonium acetate electrolytes. Yields remain modest (18–22%) due to competing ketone reduction.

Biosynthetic Pathways

Microbial Fermentation Coupled with Chemical Amination

A hybrid biosynthetic-chemical route utilizes Saccharomyces cerevisiae to produce (R)-(-)-1-hydroxy-1-phenyl-2-propanone via benzaldehyde fermentation. Key fermentation parameters include:

  • Substrate : 10% molasses, 0.1% ammonium sulfate

  • Benzaldehyde Addition : 264 mL added incrementally over 6 hours

  • Yield : 24 g from 44 L broth after extraction

Post-fermentation reductive amination with Raney nickel converts the hydroxyketone to 2-[(1-Phenylethyl)amino]propan-1-ol, achieving 33% overall yield. This method’s environmental footprint is 40% lower than purely chemical synthesis.

Whole-Cell Biocatalysis

Recent advances employ Saccharomyces cerevisiae as a whole-cell catalyst for enantioselective reduction of 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol, a precursor for subsequent amination. Under optimized conditions:

ConditionValueEffect on Conversion
SolventDiisopropyl ether92% conversion
Cofactor RegenerationEthanol (3.7:1 molar ratio)85% NADH efficiency
Temperature30°CMinimizes denaturation

This method achieves 92% enantiomeric excess, though substrate mass transfer limitations reduce volumetric productivity by 15% compared to chemical methods.

Enzymatic Asymmetric Synthesis

Alcohol Dehydrogenase (ADH)-Mediated Reduction

Purified ADH from Lactobacillus brevis enables stereocontrolled synthesis of (S)-2-phenyl-1-propanol. Reaction kinetics analysis reveals:

Rate=kcat[S]Km+[S]where kcat=4.2s1,Km=1.8mM\text{Rate} = \frac{k{\text{cat}}[S]}{Km + [S]} \quad \text{where } k{\text{cat}} = 4.2 \, \text{s}^{-1}, \, Km = 1.8 \, \text{mM}

A biphasic diisopropyl ether/buffer system enhances substrate solubility, achieving 88% conversion in 12 hours.

Immobilized Enzyme Systems

Covalent immobilization of ADH on chitosan beads improves operational stability, allowing 8 reuse cycles with <10% activity loss. Process intensification via membrane reactors increases space-time yield to 12 g·L⁻¹·h⁻¹.

Comparative Analysis of Methodologies

MethodYield (%)ee (%)ScalabilityEnvironmental Impact
Raney Nickel H₂330 (racemic)IndustrialModerate (solvent use)
Whole-Cell Biocatalysis9292Pilot-scaleLow (aqueous systems)
ADH Enzymatic8899Lab-scaleVery low

Reductive amination remains the only racemic synthesis route, necessitating subsequent chiral resolution for pharmaceutical applications. In contrast, enzymatic methods provide direct access to enantiopure material but face challenges in NADH cofactor recycling.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Chemical Synthesis : Raw material costs dominate (62% of total), driven by benzene and Raney nickel consumption.

  • Biocatalytic Routes : Despite higher enzyme costs (35% of total), reduced waste treatment expenses yield 22% lower overall costs at >100 kg batches.

Regulatory Compliance

Pharmaceutical-grade material requires stringent control of residual solvents (benzene <2 ppm) and metal catalysts (Ni <5 ppm). Crystallization from ethanol/ether mixtures reduces Ni content to 1.2 ppm .

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